6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

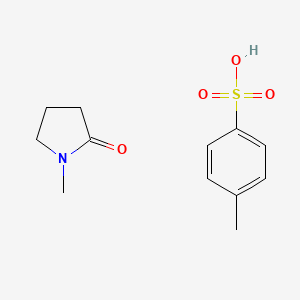

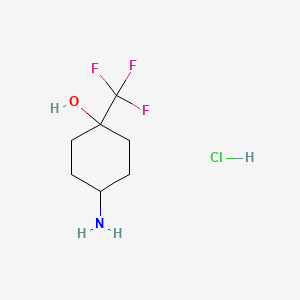

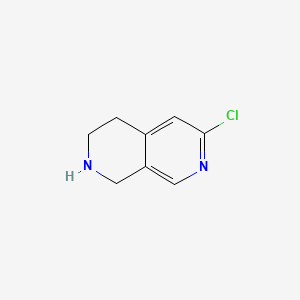

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a chemical compound with the molecular formula C8H10Cl2N2 . It is a heterocyclic compound that includes a fused system of two pyridine rings .

Molecular Structure Analysis

The molecular structure of this compound includes a fused system of two pyridine rings . The IUPAC name for this compound is this compound .Physical and Chemical Properties Analysis

The molecular weight of this compound is 205.08 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 24.9 Ų .科学的研究の応用

Antibacterial Properties

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine derivatives have been studied for their antibacterial properties. Santilli et al. (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, finding that two derivatives demonstrated protection against E. coli and other gram-negative bacterial infections in mice, indicating a potential pro-drug mechanism since the agents did not show in vitro activity Santilli, Scotese, & Yurchenco, 1975.

Broad Biological Activities

1,8‐Naphthyridine derivatives, closely related to this compound, have demonstrated a wide range of biological properties, making them significant scaffolds in therapeutic and medicinal research. These properties include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic activities, along with potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these compounds have shown anti-osteoporotic, anti-allergic, antimalarial, and other diverse biological activities Madaan et al., 2015.

Anti-Intestinal Nematode Activity

Benzonaphthyridine derivatives, structurally related to this compound, were designed and synthesized by Duan et al. (2011), displaying anti-intestinal nematode activities against Nippostrongylus brazilliensis in vivo. This highlights potential use in the discovery and development of new anti-intestinal drugs Duan, Wen, Wu, Tao, & Zhang, 2011.

Cardioprotective Effects

The aminotetraline derivative, closely related to this compound, was studied by Rossoni et al. (2003) for its cardioprotective effects in postischemic ventricular dysfunction of the rat heart. The study found that it significantly improved left ventricle developed pressure during reperfusion and normalized parameters such as left ventricular end-diastolic pressure and coronary perfusion pressure, indicating its therapeutic potential in cardiovascular diseases Rossoni, Manfredi, Cavalca, Razzetti, Bongrani, Polvani, & Berti, 2003.

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the naphthyridine molecule .

Cellular Effects

Preliminary studies suggest that naphthyridines can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWVKZOOVYENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(C=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745404 |

Source

|

| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-85-5 |

Source

|

| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。